molecular formula C13H23NOS B14662756 Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester CAS No. 51861-45-1

Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester

Cat. No.: B14662756
CAS No.: 51861-45-1
M. Wt: 241.39 g/mol
InChI Key: WCNYKZMJDYCYPB-UHFFFAOYSA-N
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Description

Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester is a chemical compound with the molecular formula C13H23NOS . It is known for its unique structure, which includes a cyclohexene ring and a carbamothioic acid ester group. This compound is utilized in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester typically involves the esterification of carbamothioic acid with 2-cyclohexen-1-ol under controlled conditions. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, and the reaction conditions are optimized for large-scale production. The product is then subjected to various purification steps, including filtration, distillation, and crystallization, to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. The cyclohexene ring may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester: is similar to other carbamothioic acid esters, such as:

Uniqueness

What sets this compound apart is its unique combination of a cyclohexene ring and a carbamothioic acid ester group. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

51861-45-1

Molecular Formula

C13H23NOS

Molecular Weight

241.39 g/mol

IUPAC Name

S-cyclohex-2-en-1-yl N,N-di(propan-2-yl)carbamothioate

InChI

InChI=1S/C13H23NOS/c1-10(2)14(11(3)4)13(15)16-12-8-6-5-7-9-12/h6,8,10-12H,5,7,9H2,1-4H3

InChI Key

WCNYKZMJDYCYPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)SC1CCCC=C1

Origin of Product

United States

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